Methyl2-[(azetidin-3-yl)methoxy]acetate
Description
Methyl 2-[(azetidin-3-yl)methoxy]acetate (CAS: 1784072-80-5) is a heterocyclic ester featuring an azetidine ring connected via a methoxy-acetate backbone. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-ylmethoxy)acetate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-11-4-6-2-8-3-6/h6,8H,2-5H2,1H3 |
InChI Key |
WNJIKVGFSCSOEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-[(azetidin-3-yl)methoxy]acetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for yield and purity through various reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl2-[(azetidin-3-yl)methoxy]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
Methyl2-[(azetidin-3-yl)methoxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-[(azetidin-3-yl)methoxy]acetate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine Moieties
Methyl 2-(azetidin-3-yl)acetate hydrochloride (CAS: 890849-61-3)
- Molecular Formula: C₆H₁₁NO₂
- Key Features : Lacks the methoxy linker present in the target compound; instead, the azetidine is directly bonded to the acetate group. The hydrochloride salt improves solubility.
3-Aryl-3-azetidinyl acetic acid methyl ester derivatives
- Example : Methyl {1-acetyl-3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate
- Applications : Demonstrated neuroprotective activity in preclinical studies .
Comparison Insight :
Aryl-substituted analogues prioritize lipophilicity over polarity, suggesting divergent therapeutic applications .
Esters with Bioactive Substituents
Methyl 2-phenylacetoacetate (CAS: 16648-44-5)
- Molecular Formula : C₁₁H₁₂O₃
- Key Features : Contains a phenyl-acetyl group instead of azetidine.
Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate
- Key Features: Quinazolinone-thioacetate hybrid; sulfur atom enhances electron-withdrawing effects.
- Applications : Intermediate in antifungal and anticancer agent synthesis .
Comparison Insight :
The azetidine-methoxy group in the target compound offers nitrogen-based reactivity (e.g., hydrogen bonding) absent in phenyl or sulfur-containing analogues. This may favor interactions with enzymes or receptors involved in neurological or metabolic pathways .
Functional Group Influence on Bioactivity
Methoxy and Acetate Positioning
- Antidiabetic Activity: Methoxy groups at positions C-5, C-7, or C-8 in flavonoids enhance glucose uptake via GLUT4 or SGLT-2 mechanisms.
- Antifungal Activity: Trimethoxy-substituted geranylphenols show higher antifungal activity than monomethoxy derivatives. However, acetylation of monomethoxy compounds (as seen in the target’s acetate group) can enhance activity, suggesting synergistic effects between substituents .
Electronic Effects :
- The azetidine ring’s basic nitrogen may participate in protonation at physiological pH, altering solubility and membrane permeability compared to neutral esters like methyl 2-hydroxyacetate (CAS: 96-35-5) .
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